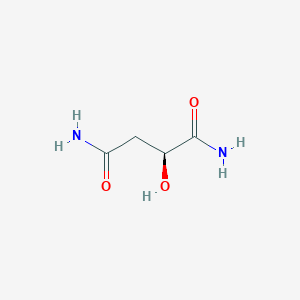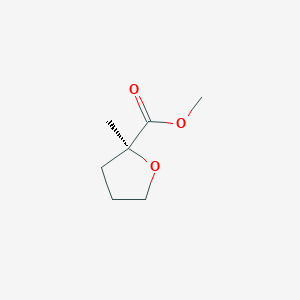
l-Malamide
Übersicht
Beschreibung
l-Malamide: is a chemical compound with the formula H₂C₂(CO)₂NH. This unsaturated imide is an important building block in organic synthesis. The name is a contraction of maleic acid and imide, the -C(O)NHC(O)- functional group. Maleimides also describe a class of derivatives of the parent maleimide where the NH group is replaced with alkyl or aryl groups such as a methyl or phenyl, respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Maleimides are typically prepared from maleic anhydride by treatment with amines followed by dehydration . One common method involves the cyclodehydration of maleamic acids using amine salts in a suitable reaction medium . This method is advantageous as it utilizes materials with reduced toxicity, thus minimizing environmental impact.
Industrial Production Methods: In industrial settings, maleimides are produced using similar synthetic routes but on a larger scale. The use of amine salts in the cyclodehydration process is particularly favored due to its efficiency and the ability to recycle the salts .
Analyse Chemischer Reaktionen
Types of Reactions: Maleimides undergo various types of reactions, including:
Michael Addition: This reaction involves the addition of a thiol to the maleimide, forming a thiosuccinimide product.
Diels-Alder Reaction: Maleimides can react with dienes to form cycloaddition products.
Common Reagents and Conditions:
Thiol-Maleimide Reaction: This reaction is typically carried out in polar solvents such as water, dimethyl sulfoxide (DMSO), or N,N’-dimethylformamide (DMF) without the need for a catalyst.
Diels-Alder Reaction: This reaction can be performed under mild conditions, often at room temperature.
Major Products:
Thiosuccinimide: Formed from the reaction of maleimide with a thiol.
Cycloaddition Products: Formed from the Diels-Alder reaction with dienes.
Wissenschaftliche Forschungsanwendungen
Maleimides have a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of maleimides involves their ability to rapidly and covalently conjugate thiol groups of cysteine residues in proteins or peptides . This reaction is highly selective and efficient, making maleimides valuable tools in bioconjugation and drug delivery applications.
Vergleich Mit ähnlichen Verbindungen
Substituted Maleimides: These compounds have similar structures but with different substituents, such as alkyl chains or amino acids.
5-Hydroxy-pyrrolone Based Building Blocks: These compounds are advantageous alternatives to maleimides for protein bioconjugation, offering superior stability and performance.
Uniqueness: Maleimides are unique due to their high reactivity and selectivity in bioconjugation reactions. Their ability to form stable thiosuccinimide products and undergo Diels-Alder reactions under mild conditions sets them apart from other compounds .
Eigenschaften
IUPAC Name |
(2S)-2-hydroxybutanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-3(8)1-2(7)4(6)9/h2,7H,1H2,(H2,5,8)(H2,6,9)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNXTHOOAGYMOK-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)N)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304144 | |
| Record name | Butanediamide, 2-hydroxy-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617-47-0 | |
| Record name | Butanediamide, 2-hydroxy-, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanediamide, 2-hydroxy-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline](/img/structure/B1658557.png)

![[1,1'-Bi(cyclopentane)]-2-amine](/img/structure/B1658559.png)
![5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl-](/img/structure/B1658560.png)

![N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]furan-2-carboxamide](/img/structure/B1658564.png)


![2-[2-(benzylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1658570.png)

![ethyl 2-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B1658575.png)
![[4-(2-Phenylethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B1658576.png)
![1-Methyl-4-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]piperazine](/img/structure/B1658578.png)
![N'-{[(2-naphthyloxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B1658579.png)
